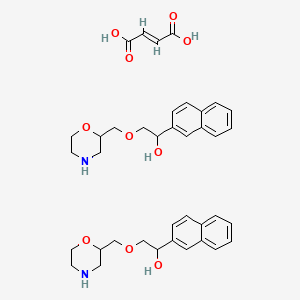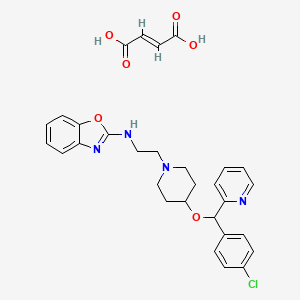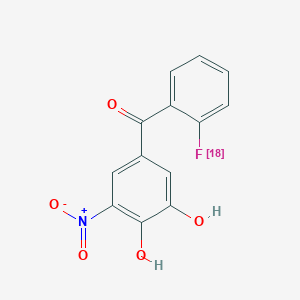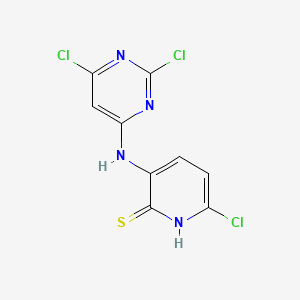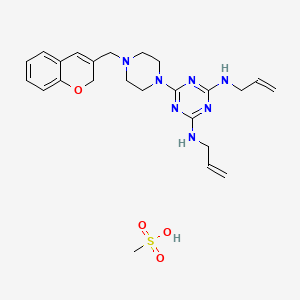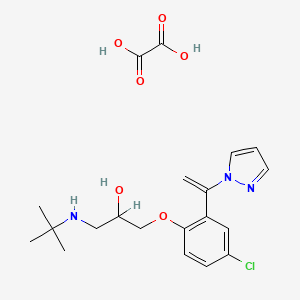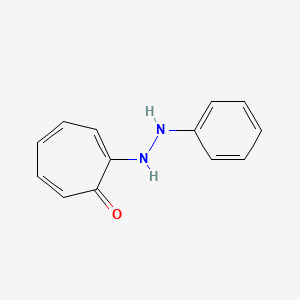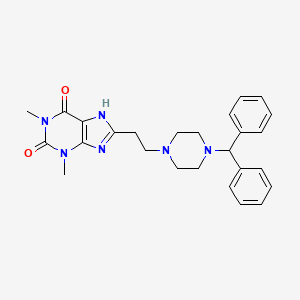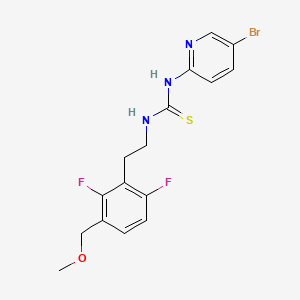
Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- is a chemical compound that belongs to the hydantoin family. Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a 4-chloro-3-methoxyphenyl group and two methyl groups attached to the hydantoin ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- typically involves the reaction of 4-chloro-3-methoxyphenylboronic acid with a suitable hydantoin precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydantoins with various functional groups.
Scientific Research Applications
Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: Similar in structure but lacks the hydantoin ring.
4-Chloro-3-methoxyphenylboronic acid: Contains the same phenyl group but differs in functional groups.
1-(3-Chloro-4-methoxyphenyl)ethanone: Similar aromatic structure but different functional groups.
Uniqueness
Hydantoin, 3-(4-chloro-3-methoxyphenyl)-5,5-dimethyl- is unique due to its hydantoin ring structure combined with the 4-chloro-3-methoxyphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
92668-54-7 |
|---|---|
Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
3-(4-chloro-3-methoxyphenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O3/c1-12(2)10(16)15(11(17)14-12)7-4-5-8(13)9(6-7)18-3/h4-6H,1-3H3,(H,14,17) |
InChI Key |
XGZPOKBDYDVGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


